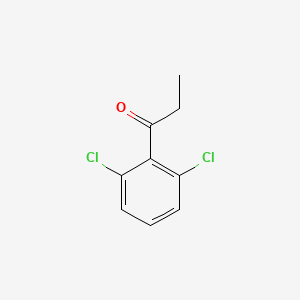1-(2,6-Dichlorophenyl)propan-1-one
CAS No.: 1261792-92-0
Cat. No.: VC3004973
Molecular Formula: C9H8Cl2O
Molecular Weight: 203.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261792-92-0 |
|---|---|
| Molecular Formula | C9H8Cl2O |
| Molecular Weight | 203.06 g/mol |
| IUPAC Name | 1-(2,6-dichlorophenyl)propan-1-one |
| Standard InChI | InChI=1S/C9H8Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 |
| Standard InChI Key | ICSKLVVLACKLMV-UHFFFAOYSA-N |
| SMILES | CCC(=O)C1=C(C=CC=C1Cl)Cl |
| Canonical SMILES | CCC(=O)C1=C(C=CC=C1Cl)Cl |
Introduction
1-(2,6-Dichlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 g/mol. It is a ketone derivative featuring a dichlorophenyl group attached to a propanone backbone. The compound is widely used in organic synthesis due to its versatile reactivity and serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials .
Synthesis Methods
The synthesis of 1-(2,6-Dichlorophenyl)propan-1-one typically involves Friedel-Crafts acylation:
-
Reaction: Propionyl chloride reacts with 2,6-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Industrial Scale: Large-scale production optimizes reaction conditions to maximize yield and purity. The product is purified via distillation or recrystallization.
Chemical Reactions
The compound exhibits diverse chemical reactivity due to its ketone group and dichlorophenyl moiety:
-
Oxidation:
-
Converts the ketone group into carboxylic acids like 2,6-dichlorobenzoic acid.
-
Common oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
-
Reduction:
-
Reduces the ketone group to an alcohol group, forming 1-(2,6-dichlorophenyl)propan-1-ol.
-
Common reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
-
-
Substitution:
-
The chlorine atoms on the phenyl ring can undergo nucleophilic substitution.
-
Common nucleophiles: Sodium methoxide (CH3ONa), sodium ethoxide (C2H5ONa).
-
Applications in Organic Synthesis
The compound’s structural features make it a valuable building block for:
-
Pharmaceuticals: Used as an intermediate in synthesizing biologically active molecules.
-
Agrochemicals: Precursor for pesticides and herbicides.
-
Advanced Materials: Contributes to materials with specific physical or chemical properties.
Its dichlorophenyl group allows selective functionalization, enabling chemists to streamline synthetic pathways and construct complex molecules efficiently .
Biological Activity
Although not extensively studied for therapeutic use, preliminary research suggests potential biological interactions:
-
Antimicrobial Activity: The lipophilic dichlorophenyl group enhances membrane interactions, potentially disrupting microbial cell walls.
-
Anticancer Potential: Similar compounds with structural analogs have shown cytotoxic effects on cancer cell lines by inducing apoptosis and cell cycle arrest .
Comparison with Related Compounds
| Compound | Structural Difference | Unique Features |
|---|---|---|
| 1-(2,5-Dichlorophenyl)propan-1-one | Chlorine atoms at positions 2 and 5 | Different substitution pattern |
| 1-(2,6-Dichlorophenyl)ethanone | Ethanone group instead of propanone | Reduced chain length affects reactivity |
| 1-(2,6-Dichlorophenyl)-2-indolinone | Indolinone structure instead of propanone | Distinct biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume